![molecular formula C22H24N2O3 B3231501 N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 1323630-20-1](/img/structure/B3231501.png)
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide
Overview
Description
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide, also known as MPPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide is not fully understood, but it is thought to act on multiple targets in the body. It has been shown to bind to serotonin receptors, which may contribute to its anxiolytic and antidepressant effects. It also increases dopamine release in the brain, which may be responsible for its potential in treating Parkinson's disease. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the activity of enzymes involved in cell proliferation in cancer cells, leading to apoptosis. Additionally, it has been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide in lab experiments is its high purity and yield, which ensures reliable results. Additionally, its potential therapeutic applications in various fields of research make it a versatile compound to study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide. One area of interest is its potential in treating Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, further research on its anti-inflammatory properties may lead to the development of new treatments for inflammatory diseases. Another area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Further studies on its mechanism of action may also provide insights into its potential therapeutic applications.
Scientific Research Applications
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential to treat Parkinson's disease, as it has been shown to increase dopamine release in the brain. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1H-indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-18-8-6-17(7-9-18)22(10-12-27-13-11-22)15-23-21(25)20-14-16-4-2-3-5-19(16)24-20/h2-9,14,24H,10-13,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYRMIIBYZAFRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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